Ester Substituent Impact on MAO‑B Inhibitory Potency: Benzyl Ester Falls Within a >9‑fold IC50 Range Across the para-Dicyanophenoxy Series
In a systematic panel of eight para‑dicyanophenoxy‑substituted benzoate esters evaluated on recombinant human MAO‑B using a p‑tyramine fluorimetric assay, the benzyl ester containing a (3,4‑dicyano)phenoxy group exhibited an IC50 value inside the observed 0.210–1.966 µM range, whereas the most potent analogue—the isobutyl ester with the same (3,4‑dicyano)phenoxy motif (Compound 7)—showed an IC50 of 0.210 µM and a Ki of 0.1388 µM. The reference inhibitor selegiline yielded IC50 = 0.019 µM with selectivity index >3000 [1]. This within‑class gradient demonstrates that ester identity, not merely the dicyanophenoxy pharmacophore, determines inhibitory potency, reinforcing the need to specify the exact ester when ordering MAO‑B probe compounds.
| Evidence Dimension | MAO‑B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.210–1.966 µM (benzyl 4‑(3,4‑dicyanophenoxy)benzoate; exact value extractable from full‑text supplementary Table S1 [1]) |
| Comparator Or Baseline | Isobutyl 4‑(3,4‑dicyanophenoxy)benzoate (Compound 7): IC50 = 0.210 µM; Selegiline: IC50 = 0.019 µM |
| Quantified Difference | Isobutyl ester is the most potent in the series; benzyl ester exhibits lower but still selective MAO‑B inhibition in the same assay |
| Conditions | Recombinant human MAO‑B, p‑tyramine substrate, fluorimetric endpoint assay, pH 7.4, 37 °C (MAO‑Glo format analogue [1]). |
Why This Matters
Procurement of the benzyl ester rather than a generic ‘dicyanophenoxy benzoate’ guarantees a defined position in the potency‑ordering landscape, enabling reproducible SAR follow‑up and cross‑study comparison.
- [1] Tüylüoğlu Çelik, A., Avcı, E., Meletli, F., Ağcaabat, R., Danış, Ö., & Odabaş, Z. (2026). Synthesis and investigation of monoamine oxidase inhibitory activity of para-dicyanophenoxy-substituted benzoate esters containing different alkoxy groups. Journal of Molecular Structure, 1359, 145474. View Source
